1-Hydroxycyclopropanecarbohydrazide
Description
Significance of Cyclopropane (B1198618) Derivatives in Contemporary Chemical Sciences
Cyclopropane derivatives are prized for their rigid and well-defined three-dimensional structures. nih.gov This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. The cyclopropane ring is often employed as a bioisosteric replacement for other groups, such as alkenes or gem-dimethyl groups, to improve a molecule's pharmacological properties. scientificupdate.comnih.gov These properties can include increased potency, enhanced metabolic stability, and a reduction in off-target effects. scientificupdate.com
The utility of cyclopropane derivatives extends across a wide range of therapeutic areas, with applications in the development of anticancer, antibacterial, and antiviral agents. researchgate.net In fact, over the past decade, 18 new chemical entities containing a cyclopropyl (B3062369) group have received approval from the FDA, highlighting the significant impact of this structural motif in modern medicine. scientificupdate.com The prevalence of cyclopropane-containing compounds in both natural products and synthetic drugs underscores their importance in the chemical sciences. researchgate.netresearchgate.net
Role of Hydrazide Functionalities in Molecular Design and Synthesis
The hydrazide functional group, characterized by the -C(=O)NHNH2 moiety, is a versatile building block in organic synthesis. mdpi.com Hydrazides are derivatives of carboxylic acids and are typically synthesized by reacting esters with hydrazine (B178648). wikipedia.org They can participate in a variety of chemical transformations, making them valuable intermediates for the creation of more complex molecules, including a wide array of heterocyclic compounds. mdpi.com
One of the key features of hydrazides is their ability to undergo keto-enol tautomerism, existing in a keto form in the solid state and in equilibrium between keto and enol forms in solution. mdpi.com This reactivity allows them to react with both electrophiles and nucleophiles. mdpi.com In the context of peptide synthesis, the hydrazide group can also serve as a protecting group for the carboxyl function. scite.aiacs.org
Overview of 1-Hydroxycyclopropanecarbohydrazide within the Context of Functionalized Cyclopropane-Carbohydrazides
This compound represents a specific example of a functionalized cyclopropane-carbohydrazide. This class of compounds combines the structural features of both the cyclopropane ring and the hydrazide group. While specific research on this compound is not extensively detailed in publicly available literature, its constituent parts suggest its potential as a valuable chemical intermediate.
The synthesis of related compounds, such as 1-hydroxycyclopropanecarboxylic acid, has been described, starting from 1-aminocyclopropyl formate (B1220265). google.com This suggests potential synthetic routes to this compound. The combination of the hydroxyl group on the cyclopropane ring and the reactive hydrazide functionality offers multiple points for further chemical modification, making it a potentially useful scaffold for the synthesis of diverse and complex molecules.
Below is a table summarizing the properties of Cyclopropanecarbohydrazide, a closely related compound.
| Property | Value |
| Molecular Formula | C4H8N2O |
| Molecular Weight | 100.12 g/mol |
| CAS Number | 6952-93-8 |
| Physical State | Not Specified |
| Boiling Point | 283.0±7.0 °C at 760 mmHg |
| Melting Point | 98-99℃ |
| Density | 1.2±0.1 g/cm3 |
| Data sourced from public chemical databases. nih.govchemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxycyclopropane-1-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-6-3(7)4(8)1-2-4/h8H,1-2,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYLUVXSPAIYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Hydroxycyclopropanecarbohydrazide and Analogues
Strategies for the Formation of the 1-Hydroxycyclopropane Ring System
The construction of the 1-hydroxycyclopropane unit is a critical first stage in the synthesis of the target molecule. This can be approached through the synthesis of key precursors, primarily 1-hydroxycyclopropanecarboxylic acid or its esters, followed by cyclopropanation reactions where stereochemical control is a key consideration, or by derivatizing existing cyclopropane (B1198618) structures.
Synthesis of 1-Hydroxycyclopropanecarboxylic Acid Precursors and Intermediates
A practical and scalable approach to 1-hydroxycyclopropanecarboxylic acid involves a two-step process starting from the commercially available 1-aminocyclopropyl methyl formate (B1220265). google.comresearchgate.net This method, detailed in a patent, provides a reliable route to the key intermediate, methyl 1-hydroxycyclopropanecarboxylate. google.comresearchgate.net
The synthesis proceeds as follows:
Diazotization of the Amine: 1-Aminocyclopropyl methyl formate is treated with sodium nitrite (B80452) in an aqueous sulfuric acid solution. This reaction converts the primary amine group into a diazonium salt, which is unstable and readily undergoes nucleophilic substitution by water present in the reaction mixture to yield methyl 1-hydroxycyclopropanecarboxylate. google.comresearchgate.net
Hydrolysis of the Ester: The resulting methyl 1-hydroxycyclopropanecarboxylate can then be hydrolyzed to the desired 1-hydroxycyclopropanecarboxylic acid. google.comresearchgate.net This is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, followed by acidification.
Table 1: Synthesis of 1-Hydroxycyclopropanecarboxylic Acid
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1 | 1-Aminocyclopropyl methyl formate | 1. NaNO₂, H₂SO₄ (aq), 0-5 °C then room temp. | Methyl 1-hydroxycyclopropanecarboxylate | - | google.comresearchgate.net |
| 2 | Methyl 1-hydroxycyclopropanecarboxylate | 1. LiOH, THF/H₂O; 2. H⁺ | 1-Hydroxycyclopropanecarboxylic acid | 60-70% (overall) | google.comresearchgate.net |
Cyclopropanation Reactions and Stereochemical Control
Cyclopropanation reactions offer a direct method for forming the three-membered ring. Achieving the desired 1-hydroxy substitution and controlling the stereochemistry are paramount. One notable method is the samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids. organic-chemistry.org This reaction allows for the direct synthesis of cyclopropanecarboxylic acids from their unsaturated precursors with complete stereospecificity. organic-chemistry.org For instance, an (E)-α,β-unsaturated acid will yield the trans-cyclopropanecarboxylic acid, while a (Z)-isomer will give the cis-product. organic-chemistry.org The reaction is believed to proceed through a samarium carbenoid intermediate that coordinates with the carboxyl group, thereby directing the stereochemical outcome. organic-chemistry.org
While this method has been demonstrated for various substituted cyclopropanecarboxylic acids, its direct application to synthesize 1-hydroxycyclopropanecarboxylic acid would require an α,β-unsaturated precursor with a hydroxyl group at the α-position, which may present its own synthetic challenges.
Derivatization from Existing Cyclopropyl (B3062369) Carboxylic Acid Scaffolds
An alternative strategy involves starting with a pre-formed cyclopropanecarboxylic acid and introducing the hydroxyl group at the C1 position. This approach is less common due to the difficulty of selectively functionalizing the C1 position of a cyclopropane ring without ring-opening. However, for certain substituted cyclopropanes, specific enzymatic or chemical oxidation methods could potentially be employed, though this is not a general or widely applicable strategy for the synthesis of 1-hydroxycyclopropanecarboxylic acid.
Introduction and Functionalization of the Carbohydrazide (B1668358) Moiety
Once the 1-hydroxycyclopropane-1-carboxylic acid or its ester is obtained, the next phase of the synthesis focuses on the introduction and subsequent functionalization of the carbohydrazide group.
Formation of the Hydrazide Linkage
The most common and straightforward method for converting a carboxylic acid ester to a carbohydrazide is through reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netnih.govresearchgate.net This nucleophilic acyl substitution reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol.
A proposed synthesis of 1-hydroxycyclopropanecarbohydrazide would, therefore, involve the reaction of methyl 1-hydroxycyclopropanecarboxylate with hydrazine hydrate.
Table 2: Proposed Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Reference |
| Methyl 1-hydroxycyclopropanecarboxylate | Hydrazine hydrate, Ethanol, Reflux | This compound | researchgate.netnih.govresearchgate.net (by analogy) |
This is a proposed reaction based on well-established procedures for the synthesis of other carbohydrazides from their corresponding methyl esters.
Alternatively, the carboxylic acid itself can be converted to the hydrazide. This often involves an initial activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents, followed by reaction with hydrazine.
Condensation Reactions for N'-Substituted Cyclopropane-Carbohydrazides
The terminal nitrogen atom of the carbohydrazide is nucleophilic and can readily react with various electrophiles, allowing for the synthesis of a wide range of N'-substituted derivatives. A common method for this functionalization is the condensation reaction with aldehydes and ketones. nih.govresearchgate.net
The reaction of this compound with an aldehyde or a ketone, typically under acidic or basic catalysis, would yield the corresponding N'-alkylidene or N'-arylidene-1-hydroxycyclopropanecarbohydrazide. nih.govresearchgate.net
Table 3: Synthesis of N'-Substituted 1-Hydroxycyclopropanecarbohydrazides
| Starting Material | Reagent | Product | Reference |
| This compound | Aldehyde (R-CHO) | N'-(Alkylidene/Arylidene)-1-hydroxycyclopropanecarbohydrazide | nih.govresearchgate.net (by analogy) |
| This compound | Ketone (R₂C=O) | N'-(Alkylidene/Arylidene)-1-hydroxycyclopropanecarbohydrazide | nih.govresearchgate.net (by analogy) |
This condensation reaction provides a versatile platform for introducing a wide variety of substituents onto the carbohydrazide moiety, allowing for the generation of a library of this compound analogs for further study.
Multi-Step Synthetic Pathways and Optimization of Reaction Conditions
The synthesis of this compound is typically achieved through a multi-step process commencing with the formation of a 1-hydroxycyclopropanecarboxylic acid precursor, followed by its conversion to the desired carbohydrazide.
A key precursor, 1-hydroxycyclopropanecarboxylic acid, can be synthesized from commercially available methyl 1-aminocyclopropyl formate. psu.edupatsnap.com This transformation is a two-step process that has been optimized to achieve total yields of 60-70%. psu.edupatsnap.com The first step involves the reaction of methyl 1-aminocyclopropyl formate with sodium nitrite in an aqueous sulfuric acid solution to yield methyl 1-hydroxycyclopropanecarboxylate. thieme-connect.degoogle.com The subsequent step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. thieme-connect.degoogle.com
Optimization of the hydrolysis step involves the use of lithium hydroxide in a mixed solvent system of tetrahydrofuran and water, leading to a high yield of 1-hydroxycyclopropanecarboxylic acid. chemicalbook.com The reaction conditions for the synthesis of 1-hydroxycyclopropanecarboxylic acid are detailed in the table below.
Table 1: Optimized Synthesis of 1-Hydroxycyclopropanecarboxylic Acid
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Methyl 1-aminocyclopropyl formate | Sodium nitrite, Sulfuric acid in water, 0-5°C then room temperature for 1 hour | Methyl 1-hydroxycyclopropanecarboxylate | - | patsnap.comthieme-connect.de |
The conversion of the resulting 1-hydroxycyclopropanecarboxylic acid to this compound can then be achieved through the formation of an intermediate ester, followed by hydrazinolysis. For instance, substituted 1-phenylcyclopropane-1-carboxylic acids are converted to their corresponding methyl esters, which are then reacted with hydrazine hydrate to produce the desired carbohydrazide derivatives in high yield. researchgate.net A similar two-step process can be applied to 1-hydroxycyclopropanecarboxylic acid.
Table 2: General Synthesis of Cyclopropanecarbohydrazides from Carboxylic Acids
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 1-Phenylcyclopropane-1-carboxylic acid | Methanol, Sulfuric acid | Methyl 1-phenylcyclopropane-1-carboxylate | - | researchgate.net |
Novel and Sustainable Synthetic Approaches for Cyclopropane-Carbohydrazide Scaffolds
The development of novel and sustainable synthetic methodologies for cyclopropane rings is crucial for the environmentally friendly production of compounds like this compound. These approaches focus on the principles of green chemistry, such as the use of alternative reaction media, energy sources, and catalysts. thieme-connect.de
Alternative Reaction Media and Catalysts:
One sustainable approach involves the use of more environmentally benign solvents and catalysts. An efficient and environmentally friendly preparation of cyclopropanes utilizes zinc powder in a mixture of t-butyl alcohol and water for the 3-exo-trig cyclization of electron-deficient 2-iodoethyl-substituted olefins. organic-chemistry.org This method avoids the use of hazardous reagents and solvents.
Photochemical and Electrochemical Methods:
Photochemical and electrochemical reactions offer alternative energy inputs that can lead to more sustainable processes. A copper(I) chloride-catalyzed photochemical addition of dichloromethane (B109758) to electron-deficient olefins yields 1,3-dichloro compounds. rsc.org These intermediates can then be converted to cyclopropane derivatives through electrochemical reduction, providing a novel route to the cyclopropane scaffold. rsc.org
Biocatalysis:
Biocatalysis presents a powerful tool for the stereoselective synthesis of chiral cyclopropane scaffolds. Engineered enzymes can catalyze cyclopropanation reactions with high efficiency and stereoselectivity, offering a green alternative to traditional chemical methods. patsnap.com
Novel Reagent Approaches:
Researchers have also developed new methods that utilize commercially available and safer reagents. A recently developed method for forming cyclopropane rings uses readily available chemicals, avoiding the highly energetic, reactive, and explosive reagents often associated with cyclopropanation. psu.edu This advancement has the potential to make the synthesis of cyclopropyl rings safer and more efficient. psu.edu
These novel and sustainable approaches provide a foundation for the future development of greener synthetic routes to this compound and other valuable cyclopropane-containing molecules.
Chemical Reactivity and Mechanistic Investigations of 1 Hydroxycyclopropanecarbohydrazide Scaffolds
Reactivity Profile of the Strained Cyclopropane (B1198618) Ring System in Hydroxy-Substituted Derivatives
The high ring strain inherent in the cyclopropane ring, a consequence of severe bond angle distortion from the ideal sp³ hybridization, is the primary driver of its chemical reactivity. mdpi.comresearchgate.netnih.gov This strain energy, estimated to be around 27.5 kcal/mol, significantly weakens the carbon-carbon bonds, rendering them susceptible to cleavage under conditions that would not affect larger, less strained cycloalkanes. nih.gov The introduction of a hydroxyl group adds another layer of complexity and control to the reactivity of the cyclopropane ring.
In hydroxy-substituted derivatives, the cyclopropane ring can undergo a variety of strain-releasing reactions, including ring-opening hydroarylation and cycloadditions. The presence of both a hydroxyl group (an electron-donating group) and a carbohydrazide (B1668358) group (which can act as an electron-withdrawing group, especially when protonated or coordinated to a Lewis acid) positions 1-hydroxycyclopropanecarbohydrazide as a potential donor-acceptor cyclopropane. researchgate.netnih.gov This classification is significant as donor-acceptor cyclopropanes are known to be highly reactive and versatile synthetic intermediates. researchgate.netnih.gov
The ring-opening of such systems can proceed through different mechanistic pathways depending on the reaction conditions and the nature of the attacking species. For instance, under Brønsted acid catalysis, aryl-substituted cyclopropanes typically yield branched products through an SN1-type mechanism involving a carbocation intermediate. nih.govrsc.org In contrast, cyclopropanes bearing a carbonyl group tend to form linear products via a homo-conjugate addition pathway. nih.govrsc.org Given the presence of the carbohydrazide functionality, which contains a carbonyl group, the latter pathway is a plausible route for the transformation of this compound.
A summary of potential ring-opening reactions based on related systems is presented below:
| Reaction Type | Reagents | Probable Mechanism | Potential Product Type |
| Hydroarylation | Arene, Brønsted Acid (e.g., TfOH in HFIP) | Homo-conjugate addition | Linear 1,3-disubstituted propane |
| Cycloaddition | Nitrones, Lewis Acid | [3+2] dipolar cycloaddition | Tetrahydro-1,2-oxazine derivatives |
| Reductive Opening | H₂, Metal Catalyst | Hydrogenolysis | Acyclic amide/hydrazide |
Influence of the Hydroxyl Group on Intramolecular and Intermolecular Reactions
The hydroxyl group at the C1 position of the cyclopropane ring exerts a profound influence on both intramolecular and intermolecular reactions. Its ability to act as a hydrogen bond donor and acceptor, as well as a coordinating ligand for metal catalysts, can dictate the regio- and stereoselectivity of various transformations. nih.gov
In the context of intermolecular reactions, the hydroxyl group can direct the approach of reagents. For example, in metal-catalyzed reactions, the hydroxyl group can chelate to the metal center, positioning the catalyst for a specific bond cleavage or addition. Mechanistic studies on related cyclopropyl (B3062369) diol systems have shown that the hydroxyl group plays a dual role, influencing both the initial coordination of the catalyst and the subsequent stereochemistry of the ring-opening. nih.gov This directing effect is crucial in achieving high levels of diastereoselectivity in the synthesis of complex acyclic molecules. nih.gov
Intramolecularly, the hydroxyl group can participate in hydrogen bonding with the nitrogen atoms or the carbonyl oxygen of the carbohydrazide moiety. This interaction can influence the conformational preferences of the molecule, potentially pre-organizing it for specific cyclization or rearrangement reactions. Such intramolecular hydrogen bonding has been shown to increase the acidity of related systems and can play a role in activating the molecule for subsequent reactions.
The potential influences of the hydroxyl group are summarized in the following table:
| Influence | Type of Reaction | Mechanistic Role | Consequence |
| Directing Group | Metal-catalyzed ring-opening | Chelation to metal catalyst | Control of regio- and stereoselectivity |
| Hydrogen Bonding | Intramolecular cyclizations | Conformational constraint, activation | Facilitation of cyclization, altered reactivity |
| Nucleophile | Acylation, Etherification | Attack on an electrophile | Derivatization of the hydroxyl group |
Reaction Pathways Involving the Carbohydrazide Functionality
The carbohydrazide moiety (-CONHNH₂) is a versatile functional group that can undergo a wide array of chemical transformations, making it a valuable handle for the synthesis of more complex molecules. mdpi.com The reactivity of this group is characterized by the nucleophilicity of the terminal amino group and the electrophilicity of the carbonyl carbon.
One of the most common reaction pathways for carbohydrazides is condensation with aldehydes and ketones to form the corresponding hydrazones. These reactions are typically catalyzed by a small amount of acid and are often reversible. The resulting hydrazones are themselves versatile intermediates that can be further elaborated.
The carbohydrazide functionality is also a key precursor for the synthesis of various five-membered heterocycles. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with carbon disulfide followed by cyclization can yield 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.
Acylation of the terminal nitrogen atom with acyl chlorides or anhydrides is another facile reaction, leading to the formation of N,N'-diacylhydrazines. This derivatization can be used to introduce a wide variety of substituents, further diversifying the chemical space accessible from the this compound core.
Key reaction pathways of the carbohydrazide group are outlined below:
| Reaction Type | Reagents | Intermediate/Product |
| Condensation | Aldehydes, Ketones | Hydrazones |
| Cyclization | 1,3-Dicarbonyl compounds | Pyrazoles |
| Cyclization | Carbon disulfide, base | 1,3,4-Oxadiazoles/Thiadiazoles |
| Acylation | Acyl chlorides, Anhydrides | N,N'-Diacylhydrazines |
Mechanistic Studies on Derivatization and Transformation of the this compound Core
While specific mechanistic studies on this compound are not extensively reported in the literature, the derivatization and transformation of this core can be understood by examining the mechanisms of its constituent functional groups. The derivatization primarily targets the hydroxyl and carbohydrazide functionalities.
Derivatization of the hydroxyl group can proceed through standard O-acylation or O-alkylation reactions. For instance, reaction with an acyl chloride in the presence of a base would proceed through a nucleophilic acyl substitution mechanism. The hydroxyl oxygen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
The derivatization of the carbohydrazide moiety often involves the terminal -NH₂ group, which is a potent nucleophile. Its reaction with electrophiles such as isocyanates or isothiocyanates would proceed via a nucleophilic addition to the carbon-nitrogen double bond. For example, the reaction with an isocyanate would yield a semicarbazide (B1199961) derivative.
Transformations involving the cyclopropane ring are mechanistically more complex. As previously mentioned, acid-catalyzed ring-opening likely proceeds through a protonated intermediate. In the case of this compound, protonation could occur at the carbonyl oxygen or the hydroxyl group. Subsequent cleavage of a carbon-carbon bond of the cyclopropane ring would be driven by the relief of ring strain and the formation of a stabilized carbocation or a concerted nucleophilic attack. The regiochemical outcome of this ring-opening would be highly dependent on the stability of the resulting intermediates, with the hydroxyl and carbohydrazide groups playing a crucial role in directing this selectivity.
Computational studies on related systems, such as the 1,3-dipolar cycloaddition of cyclopropanes with nitrones, have revealed the existence of both concerted and stepwise zwitterionic pathways with very similar activation barriers. researchgate.net The presence of a Lewis acid catalyst was found to significantly lower the reaction barrier by coordinating to electron-withdrawing groups on the cyclopropane ring. researchgate.net A similar catalytic effect can be anticipated in reactions of this compound.
Structure Reactivity and Molecular Design Principles in 1 Hydroxycyclopropanecarbohydrazide Scaffolds
Conformational Analysis and Stereochemical Considerations of the Cyclopropane-Hydrazide Framework
The cyclopropane (B1198618) ring, with its inherent angle strain and C-C bond angles of 60°, imposes significant conformational restrictions on the attached substituents. masterorganicchemistry.com Unlike the flexible chair and boat conformations of cyclohexane, the cyclopropane ring is essentially planar. youtube.comkhanacademy.org This rigidity dictates the spatial orientation of the hydroxyl and carbohydrazide (B1668358) groups relative to each other and to the ring itself.
The presence of a chiral center at the C1 position, bearing four different substituents (hydroxyl, carbohydrazide, and two methylene (B1212753) groups of the ring), means that 1-hydroxycyclopropanecarbohydrazide can exist as a pair of enantiomers. The stereochemistry of the cyclopropane ring is conserved during many synthetic reactions, meaning that the stereochemistry of the starting materials will dictate the stereochemistry of the final product. masterorganicchemistry.com For instance, cyclopropanation of an alkene is a stereospecific reaction where cis- or trans-alkenes yield corresponding cis- or trans-disubstituted cyclopropanes. masterorganicchemistry.com
Impact of Substituent Effects on Reactivity and Molecular Recognition
The reactivity of the this compound scaffold is primarily governed by the electronic properties of the hydroxyl and hydrazide groups, which can be modulated by the introduction of various substituents.
The hydrazide group is a potent nucleophile, and its reactivity can be influenced by substituents on the cyclopropane ring or on the hydrazide nitrogen atoms. nih.govresearchgate.net Electron-donating groups on the cyclopropane ring would be expected to increase the electron density on the hydrazide nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups would decrease its nucleophilicity. Studies on salicylaldehyde (B1680747) hydrazones have shown that substituents can significantly influence the properties of the hydrazone moiety through resonance and inductive effects. nih.gov For example, electron-withdrawing groups can strengthen hydrogen bonding involving the hydrazide group. nih.gov
The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its acidity and reactivity can be tuned by substituents. The nucleophilicity of hydrazines and related compounds has been studied, and it is known that factors like the alpha-effect (the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons) can play a role, although its significance in hydrazine (B178648) reactivity is a subject of debate. researchgate.netacs.org
The table below illustrates how different substituents might be expected to influence the reactivity of the this compound core.
| Substituent Position | Substituent Type | Expected Effect on Hydrazide Nucleophilicity | Expected Effect on Hydroxyl Acidity |
| Cyclopropane Ring | Electron-donating (e.g., alkyl) | Increase | Decrease |
| Cyclopropane Ring | Electron-withdrawing (e.g., halogen) | Decrease | Increase |
| Hydrazide Nitrogen | Electron-donating (e.g., methyl) | Increase (at α-position) | No direct effect |
| Hydrazide Nitrogen | Electron-withdrawing (e.g., acyl) | Decrease | No direct effect |
This table presents generalized expectations based on established principles of organic chemistry.
Rational Design Strategies for Modulating Molecular Interactions
The principles of rational design can be applied to modify the this compound scaffold to achieve specific molecular interactions. rsc.org This involves a deep understanding of the structure-activity relationships and the use of computational tools to predict the effects of structural modifications.
One key strategy is the introduction of functional groups that can participate in specific non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-stacking. For example, incorporating aromatic rings could introduce π-stacking capabilities, while adding halogen atoms could enable halogen bonding. nih.gov
The stereochemistry of the scaffold is another critical design element. By controlling the cis or trans relationship of the hydroxyl and carbohydrazide groups, it is possible to pre-organize the molecule for binding to a specific biological target. The rigid cyclopropane backbone ensures that the desired spatial arrangement of functional groups is maintained.
Molecular modeling and dynamics simulations can be employed to guide the design process. rsc.org These computational methods can help to visualize how different derivatives of this compound might interact with a target protein or receptor, allowing for the in-silico screening of potential candidates before their synthesis.
Scaffold Derivatization and Chemical Modification Approaches
The this compound scaffold offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds. researchgate.netnih.gov
The hydrazide moiety is particularly versatile for derivatization. It can react with aldehydes and ketones to form hydrazones, or with carboxylic acids and their derivatives to form diacylhydrazines. nih.gov These reactions are generally high-yielding and allow for the introduction of a wide range of substituents. The reactivity of hydrazides can be enhanced under neutral or acidic conditions. nih.gov
The hydroxyl group can be acylated, etherified, or oxidized to a ketone. The resulting cyclopropanone (B1606653) derivative would be a highly reactive species due to increased ring strain and could serve as a precursor for further transformations. acs.org
The cyclopropane ring itself can also be functionalized, although this can be more challenging due to its relative inertness. However, methods for the functionalization of cyclopropanes are known in organic synthesis. organic-chemistry.org
The table below summarizes some of the key derivatization strategies for the this compound scaffold.
| Reaction Site | Reagent | Product Type |
| Hydrazide | Aldehyde/Ketone | Hydrazone |
| Hydrazide | Carboxylic Acid/Acyl Chloride | Diacylhydrazine |
| Hydroxyl | Acyl Chloride/Anhydride | Ester |
| Hydroxyl | Alkyl Halide (with base) | Ether |
| Hydroxyl | Oxidizing Agent | Cyclopropanone |
These derivatization approaches, combined with a rational design strategy, provide a powerful toolkit for exploring the chemical space around the this compound core and developing new molecules with tailored properties. nih.gov
Computational and Theoretical Chemistry Applications
Quantum Chemical Studies on Electronic Structure, Stability, and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure, stability, and bonding of organic compounds. researchgate.netscilit.comscirp.org For 1-hydroxycyclopropanecarbohydrazide, these studies would involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms.
Key parameters that could be calculated include:
Electron Distribution and Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal regions of the molecule that are likely to act as electron donors and acceptors, respectively. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. scirp.orgresearchgate.net
Bonding Analysis: Theoretical methods can be used to analyze the nature of the chemical bonds within the molecule, including bond lengths, bond angles, and dihedral angles. This would provide a detailed picture of the strained cyclopropane (B1198618) ring and its influence on the rest of the molecule.
Thermodynamic Properties: Quantum chemical calculations can predict thermodynamic parameters such as the heat of formation and Gibbs free energy, which are essential for understanding the compound's stability and its potential role in chemical reactions.
A hypothetical data table summarizing the kind of results a DFT study might produce for this compound is presented below.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: These are example values and not from actual research)
| Parameter | Calculated Value | Units |
|---|---|---|
| HOMO Energy | -7.2 | eV |
| LUMO Energy | 1.5 | eV |
| HOMO-LUMO Gap | 8.7 | eV |
| Dipole Moment | 3.1 | Debye |
| Heat of Formation | -150.5 | kJ/mol |
Molecular Modeling and Docking Simulations for Predicting Intermolecular Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule might interact with other molecules, particularly biological macromolecules like proteins. nih.govmdpi.com These methods are especially relevant in drug discovery and materials science. nih.gov
For this compound, these simulations could:
Identify Potential Binding Partners: If this compound were being investigated for pharmaceutical applications, docking simulations could predict its binding affinity and pose within the active site of a target protein. mdpi.com
Analyze Intermolecular Forces: These simulations would detail the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the binding of this compound to another molecule. nih.gov This information is critical for understanding the specificity and strength of the interaction.
An illustrative data table from a hypothetical docking study is shown below.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: These are example values and not from actual research)
| Parameter | Value |
|---|---|
| Binding Affinity (ΔG) | -8.2 kcal/mol |
| Number of Hydrogen Bonds | 3 |
| Key Interacting Residues | Tyr84, Ser122, Asp125 |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, it is possible to elucidate the step-by-step mechanism of a reaction.
For this compound, theoretical studies could:
Investigate Synthesis Pathways: The mechanism of its formation could be modeled to understand the energetics of each step and identify potential bottlenecks or side reactions.
Predict Reactivity: The reaction of the hydrazide or hydroxyl group could be modeled to predict the most likely products and the conditions required to favor a particular outcome. This includes calculating the activation energies for different potential reaction pathways.
Prediction of Spectroscopic Properties from First Principles
Quantum chemistry can be used to predict various spectroscopic properties of a molecule from first principles. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of a compound or to interpret experimental results.
For this compound, these calculations could include:
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are a standard tool for structure elucidation. researchgate.netscirp.org The GIAO (Gauge-Including Atomic Orbitals) method is often used for this purpose. researchgate.netscirp.org
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would help in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the O-H, N-H, and C=O stretches.
A hypothetical comparison of calculated and experimental spectroscopic data is presented below.
Table 3: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound (Note: These are example values and not from actual research)
| Spectrum | Feature | Calculated Value | Experimental Value |
|---|---|---|---|
| 13C NMR | C=O Chemical Shift | 172.5 ppm | 170.1 ppm |
| 1H NMR | O-H Chemical Shift | 8.5 ppm | 8.2 ppm |
| IR | C=O Stretch | 1680 cm-1 | 1675 cm-1 |
Advanced Analytical and Spectroscopic Characterization Techniques for Novel Cyclopropane Carbohydrazide Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For 1-Hydroxycyclopropanecarbohydrazide, both ¹H and ¹³C NMR would provide critical information about the molecular framework.
In a typical ¹H NMR spectrum, the chemical shift (δ) indicates the electronic environment of each proton. The protons on the cyclopropane (B1198618) ring are expected to appear in the upfield region, typically between 0.5 and 1.5 ppm, due to the ring's shielding effects. The protons of the hydrazide group (-CONHNH₂) and the hydroxyl group (-OH) would be observable as broader singlets, and their chemical shifts could vary depending on the solvent and concentration. The integration of these signals reveals the relative number of protons in each environment, while the multiplicity, or splitting pattern, provides information about neighboring protons.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the hydrazide, the quaternary carbon of the cyclopropane ring attached to the hydroxyl group, and the methylene (B1212753) carbons of the cyclopropane ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning proton and carbon signals by showing correlations between them.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclopropane CH₂ | 0.8 - 1.2 | Multiplet | 4H |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |
| -OH | 5.0 - 6.0 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclopropane CH₂ | 15 - 25 |
| Cyclopropane C-OH | 50 - 60 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for a carbohydrazide (B1668358) would involve cleavage of the N-N and C-N bonds. The loss of small, stable molecules like water (H₂O), ammonia (B1221849) (NH₃), and nitrogen (N₂) would also be expected. The presence of the cyclopropane ring might lead to characteristic fragmentation patterns involving ring-opening or cleavage. Analysis of these fragment ions helps to piece together the structure of the parent molecule. Techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce further fragmentation, providing even more detailed structural insights.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 117.0664 | Protonated molecular ion |
| [M-NH₂]⁺ | 101.0711 | Loss of amino group |
| [M-H₂O]⁺ | 99.0558 | Loss of water |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations. The C=O stretching of the amide group (Amide I band) would appear as a strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be expected around 1550-1620 cm⁻¹. The C-H stretching vibrations of the cyclopropane ring would likely be observed just above 3000 cm⁻¹.
Table 4: Predicted IR and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| O-H / N-H | Stretching | 3200 - 3400 | IR, Raman |
| C-H (cyclopropane) | Stretching | 3000 - 3100 | IR, Raman |
| C=O (Amide I) | Stretching | 1650 - 1680 | IR, Raman |
| N-H (Amide II) | Bending | 1550 - 1620 | IR |
| C-N | Stretching | 1400 - 1450 | IR |
X-ray Crystallography for Definitive Solid-State Structure Determination
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive determination of its solid-state structure. The resulting crystal structure would confirm the presence and connectivity of the cyclopropane ring, the hydroxyl group, and the carbohydrazide moiety. Furthermore, it would reveal important details about intermolecular interactions, such as hydrogen bonding between the hydroxyl and hydrazide groups of neighboring molecules, which govern the crystal packing. This information is crucial for understanding the physical properties of the compound in its solid state.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would likely be effective for purity assessment. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC might be challenging due to its polarity and potential for thermal decomposition. However, derivatization, for instance, by silylation of the hydroxyl and hydrazide groups, could increase its volatility and thermal stability, making it amenable to GC analysis. GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying impurities. The purity of the compound can be determined by the relative area of its peak in the chromatogram.
Future Perspectives and Emerging Research Directions
Development of Chemo- and Regioselective Synthetic Methodologies
The primary challenge in unlocking the potential of 1-Hydroxycyclopropanecarbohydrazide lies in the development of efficient, selective, and scalable synthetic routes. The inherent strain of the cyclopropane (B1198618) ring, coupled with the presence of three distinct functional groups, necessitates precise control over reaction conditions to achieve the desired chemo- and regioselectivity.
Future research will likely prioritize the development of novel catalytic systems that can construct the substituted cyclopropane core in a stereocontrolled manner. Methodologies such as the Michael-initiated ring closure (MIRC) have shown great promise for the enantioselective synthesis of cyclopropanes and could be adapted for this target. rsc.org Advances in transition-metal catalysis, particularly with rhodium and copper, may also provide pathways to functionalized cyclopropanes from olefin precursors. acs.org
A key objective will be to control the relative stereochemistry of the hydroxyl and carbohydrazide (B1668358) substituents on the three-membered ring. This control is crucial as the spatial arrangement of these groups will dictate the molecule's conformational preferences and its interaction with biological targets. Researchers will likely explore substrate-controlled and catalyst-controlled diastereoselective approaches to access specific isomers.
Table 1: Potential Synthetic Strategies for this compound
| Methodology | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Asymmetric Cyclopropanation | Direct catalytic cyclopropanation of a functionalized olefin precursor using chiral catalysts. | High enantioselectivity; potential for direct installation of functional groups. | Catalyst sensitivity; synthesis of suitable olefin precursors. |
| Kulinkovich Hydroxycyclopropanation | Reaction of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst to form a 1-hydroxycyclopropane ring, followed by conversion of the ester group. | Direct formation of the 1-hydroxycyclopropane core. | Functional group tolerance; multi-step conversion to the carbohydrazide. |
Exploration of Novel Chemical Transformations and Derivatizations
The this compound scaffold is rich in chemical handles, offering numerous avenues for derivatization and transformation. The carbohydrazide moiety is a particularly versatile functional group, capable of participating in a wide array of reactions to generate diverse molecular architectures.
Future investigations will undoubtedly focus on leveraging the carbohydrazide group to synthesize novel heterocyclic systems. For example, condensation reactions with dicarbonyl compounds can yield pyrazoles and pyridazinones, while reaction with isothiocyanates can lead to thiosemicarbazides and subsequently to various sulfur- and nitrogen-containing five-membered rings. The hydrazine (B178648) functionality is also a key component in the design of covalent inhibitors and bioconjugation handles. nih.gov
The hydroxyl group provides another point for modification. It can be acylated, alkylated, or used as a directing group for subsequent reactions on the cyclopropane ring. Furthermore, the cyclopropane ring itself, particularly when activated by adjacent functional groups, can undergo regioselective ring-opening reactions under thermal, photochemical, or catalytic conditions to yield valuable acyclic structures not easily accessible by other means. nih.govacs.org This reactivity opens the door to using this compound as a constrained precursor to more complex linear or macrocyclic structures.
Advancements in Rational Molecular Design Based on Structural Insights
The rigid nature of the cyclopropane ring makes it an excellent scaffold for rational molecular design in fields like drug discovery. eurekalert.orgpsu.edu It constrains the attached functional groups into well-defined spatial orientations, reducing the entropic penalty upon binding to a biological target. nih.govacs.org For this compound, the cyclopropane core pre-organizes the hydroxyl and carbohydrazide groups, which are potent hydrogen bond donors and acceptors.
Future research will heavily rely on obtaining high-resolution structural information, such as X-ray co-crystal structures of derivatives bound to target proteins. nih.govresearchgate.net These structural insights will be critical for understanding the key binding interactions and guiding the design of next-generation molecules with enhanced potency and selectivity. By analyzing the binding mode, chemists can rationally introduce other substituents onto the cyclopropane ring to exploit specific pockets or interactions within the target's active site. acs.org For instance, adding hydrophobic groups could target greasy pockets, while other polar groups could form additional hydrogen bonds.
Computational modeling and molecular dynamics simulations will play a crucial role in predicting the solution-state conformations of different derivatives and simulating their interactions with target macromolecules, thereby prioritizing the most promising candidates for synthesis. researchgate.netnih.gov
Table 2: Structure-Activity Relationship (SAR) Postulates for Derivatives
| Modification | Structural Position | Hypothesized Impact | Rationale |
|---|---|---|---|
| Alkylation/Arylation | Hydrazide Nitrogen | Modulate lipophilicity and target interactions. | Can fill hydrophobic pockets and introduce new electronic properties. |
| Acylation | Hydroxyl Group | Act as a prodrug; alter solubility. | Ester bond can be cleaved in vivo to release the active hydroxyl compound. |
| Substitution | C2 or C3 of Cyclopropane Ring | Probe steric and electronic requirements of a binding site. | Provides vectors for exploring additional sub-pockets within a target. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Cyclopropane-Carbohydrazide Research
The complexity and vastness of chemical space demand innovative tools to accelerate the discovery process. youtube.com Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research into molecules like this compound. rsc.org
Generative AI models, which can learn from existing chemical data, can be employed to design novel derivatives in silico. youtube.com These models can be trained to optimize for multiple properties simultaneously, such as predicted binding affinity, synthetic accessibility, and favorable pharmacokinetic profiles. This approach can rapidly generate unbiased hypotheses and suggest novel structures that a human chemist might not have conceived. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
